molecular formula C14H10FN3O3 B256648 4-fluoro-N'-(2-nitrobenzylidene)benzohydrazide

4-fluoro-N'-(2-nitrobenzylidene)benzohydrazide

Cat. No. B256648
M. Wt: 287.25 g/mol
InChI Key: AROBCDXYSRXHRP-SXGWCWSVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N'-(2-nitrobenzylidene)benzohydrazide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a yellow crystalline powder that has a molecular formula of C14H10FN3O3 and a molecular weight of 295.25 g/mol.

Scientific Research Applications

4-fluoro-N'-(2-nitrobenzylidene)benzohydrazide has been extensively studied for its potential applications in various fields of scientific research. It has been reported to exhibit potent anti-cancer, anti-inflammatory, and anti-microbial activities. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, it has shown promising results in the field of organic electronics and optoelectronics.

Mechanism of Action

The mechanism of action of 4-fluoro-N'-(2-nitrobenzylidene)benzohydrazide is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been shown to have anti-microbial activity by disrupting the cell membrane of bacteria.
Biochemical and Physiological Effects:
4-fluoro-N'-(2-nitrobenzylidene)benzohydrazide has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. It also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. Furthermore, it has been shown to have a neuroprotective effect by preventing neuronal cell death.

Advantages and Limitations for Lab Experiments

The advantages of using 4-fluoro-N'-(2-nitrobenzylidene)benzohydrazide in lab experiments include its high yield and purity, as well as its potent anti-cancer, anti-inflammatory, and anti-microbial activities. However, its limitations include the lack of a clear understanding of its mechanism of action and potential side effects.

Future Directions

There are several future directions for the research of 4-fluoro-N'-(2-nitrobenzylidene)benzohydrazide. One of the potential applications is in the field of organic electronics and optoelectronics, where it can be used as a material for the fabrication of organic light-emitting diodes and organic field-effect transistors. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects, as well as its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Furthermore, its anti-cancer, anti-inflammatory, and anti-microbial activities warrant further investigation for potential therapeutic applications.

Synthesis Methods

The synthesis of 4-fluoro-N'-(2-nitrobenzylidene)benzohydrazide involves the condensation of 4-fluorobenzohydrazide and 2-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction takes place in ethanol or methanol as a solvent at room temperature. The yield of the product is relatively high, and the purity can be achieved through recrystallization.

properties

Product Name

4-fluoro-N'-(2-nitrobenzylidene)benzohydrazide

Molecular Formula

C14H10FN3O3

Molecular Weight

287.25 g/mol

IUPAC Name

4-fluoro-N-[(Z)-(2-nitrophenyl)methylideneamino]benzamide

InChI

InChI=1S/C14H10FN3O3/c15-12-7-5-10(6-8-12)14(19)17-16-9-11-3-1-2-4-13(11)18(20)21/h1-9H,(H,17,19)/b16-9-

InChI Key

AROBCDXYSRXHRP-SXGWCWSVSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N\NC(=O)C2=CC=C(C=C2)F)[N+](=O)[O-]

SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=C(C=C2)F)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=C(C=C2)F)[N+](=O)[O-]

Origin of Product

United States

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